2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with chloro, methoxy, and trifluoromethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine typically involves multi-step reactions. One common method starts with 6-methoxypyridine-3,4-diamine, which is reacted with ethyl trifluoropyruvate in ethanol under reflux conditions to form a mixture of regioisomers. This mixture is then treated with phosphorus oxychloride (POCl3) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies involving DNA sensing and other biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or interacting with receptors, altering cellular pathways and exerting therapeutic effects.
Materials Science: In OLEDs, the compound’s electronic properties facilitate efficient light emission through processes such as thermally activated delayed fluorescence (TADF).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features, used as a CDK2 inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with applications in medicinal chemistry.
Uniqueness
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in both medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H5ClF3N3O |
---|---|
Molekulargewicht |
263.60 g/mol |
IUPAC-Name |
2-chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C9H5ClF3N3O/c1-17-6-2-4-5(3-14-6)15-7(8(10)16-4)9(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
LXFXAZXCNYXMQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C2C(=C1)N=C(C(=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.